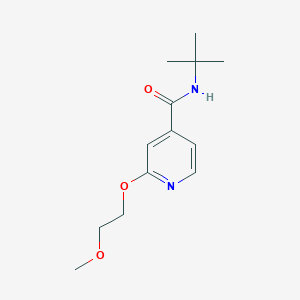

N-tert-butyl-2-(2-methoxyethoxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)15-12(16)10-5-6-14-11(9-10)18-8-7-17-4/h5-6,9H,7-8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENLTPUPHGWJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=NC=C1)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the reaction of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid with tert-butylamine under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-tert-butyl-2-(2-methoxyethoxy)pyridine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and medicinal chemistry for the preparation of drug candidates containing hindered amine motifs.

Biology: Investigated for its potential biological activities, including anti-fungal and anti-bacterial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme in the mitochondrial respiratory chain, leading to disruption of cellular energy production . Additionally, it may interact with other molecular targets, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Key Observations :

- Position 2 Substituents : The 2-methoxyethoxy group in the target compound provides greater hydrophilicity compared to simple methoxy (e.g., ) or rigid pyrazole-linked groups (e.g., ). This may enhance aqueous solubility, critical for bioavailability.

- Synthetic Yields : Analog 10d-9-1 was synthesized in 48% yield via column chromatography (EtOAc/hexane) , suggesting similar methods might apply to the target compound, though yields could vary due to the 2-methoxyethoxy group’s complexity.

Biological Activity

N-tert-butyl-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies.

1. Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the reaction of tert-butyl amine with 2-(2-methoxyethoxy)-4-pyridinecarboxylic acid. The resulting compound is characterized by its unique pyridine structure, which is pivotal for its biological activity.

Table 1: Structure-Activity Relationship of Pyridine Derivatives

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Moderate inhibition of cancer cell lines |

| 4-Arylthieno[2,3-b]pyridine-2-carboxamide | Structure | Strong antiparasitic activity |

| Tetrahydronaphthalene amides | Structure | Effective against Mycobacterium tuberculosis |

2.1 Anticancer Activity

Research indicates that this compound exhibits moderate anticancer activity. In vitro studies have shown that it affects various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

2.2 Antiparasitic Activity

Similar to other pyridine derivatives, this compound has demonstrated activity against certain parasitic infections, particularly those caused by Plasmodium falciparum. The compound's structure allows it to inhibit key enzymes involved in the parasite's metabolism.

Table 2: Antiparasitic Activity Comparison

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 10 | >100 |

| 4-Arylthieno[2,3-b]pyridine-2-carboxamide | 5 | >80 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis, thus impairing cell growth in cancerous tissues.

4. Pharmacokinetics and Safety Profile

Although detailed pharmacokinetic data for this compound is limited, initial findings suggest favorable absorption and distribution profiles. Toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal cells.

5. Future Directions

Further research is warranted to explore the full potential of this compound in clinical applications. This includes:

- Optimization of Chemical Structure : Modifications may enhance potency and selectivity.

- Expanded Biological Testing : Evaluating effects on additional cancer types and parasitic infections.

Q & A

Q. What are the implications of the compound’s logP and pKa for blood-brain barrier (BBB) penetration?

- Methodological Answer : Computational logP predictions (e.g., XLogP3) and experimental shake-flask assays determine lipophilicity. The compound’s moderate logP (~2.5) and pKa (~4.2 for the carboxamide) suggest limited BBB penetration. Prodrug strategies (e.g., esterification of the methoxyethoxy group) may enhance CNS bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.